molecular formula C20H25N3O3S B5429660 N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B5429660
M. Wt: 387.5 g/mol
InChI Key: WOEPKWDLWWHCIA-UHFFFAOYSA-N
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Description

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfamoyl group

Properties

IUPAC Name

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16(17-8-4-2-5-9-17)22-27(25,26)19-12-10-18(11-13-19)21-20(24)23-14-6-3-7-15-23/h2,4-5,8-13,16,22H,3,6-7,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPKWDLWWHCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced through a series of substitution reactions. The sulfamoyl group is added via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to a thiol group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(1-phenethyl-4-piperidinyl)propionanilide
  • Carfentanil

Uniqueness

N-[4-(1-phenylethylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and sulfamoyl group are particularly important for its activity and selectivity .

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